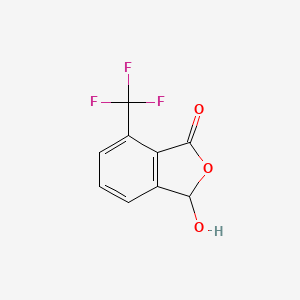
1(3H)-Isobenzofuranone, 3-hydroxy-7-(trifluoromethyl)-
Cat. No. B8451799
M. Wt: 218.13 g/mol
InChI Key: XAHCVZZZZZDFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07572805B2
Procedure details


To a solution of N,N-diethyl-2-(trifluoromethyl)benzamide (8.0 g, 32.6 mmol) and N,N,N′N′-tetramethylethylenediamine (5.4 mL, 35.9 mmol) in 100 mL of anhydrous THF at −78° C. was added sec-butyllithium (35.9 mL of a 1.0 M solution in hexanes, 35.9 mmol) dropwise over 30 min. The reaction was stirred at −78° C. for 1 h and then there was added DMF (7.6 mL, 97.8 mmol). The reaction was stirred at −78° C. for 1 h and then was quenched with 1N HCl (25 mL). The reaction mixture was concentrated in vacuo. The residue was taken up in 6N HCl (100 mL) and stirred at 100° C. for 18 h. The reaction mixture was allowed to cool, was diluted with water and extracted with EtOAc. The organics were washed with brine, dried (MgSO4) and concentrated to afford 8.5 g of a tan solid. This material was purified by acid-base extraction as follows. The solid was dissolved in 1:1 hexane/EtOAc and extracted twice with sat'd aq NaHCO3/sat'd aq Na2CO3. The organics were discarded. The combined aqueous extracts were acidified with 12 N HCl and extracted with EtOAc. The EtOAc extracts were washed with brine, dried (MgSO4), and concentrated to afford 6.3 g (88%) of the title compound as a pale yellow powder. LRMS (ESI): 219.02 (M+H)+.

[Compound]
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
5.4 mL
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C(N(CC)[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([F:14])([F:13])[F:12])C.C([Li])(CC)C.CN([CH:26]=[O:27])C.C1C[O:31]CC1>>[OH:31][CH:26]1[C:10]2[C:5](=[C:6]([C:11]([F:12])([F:13])[F:14])[CH:7]=[CH:8][CH:9]=2)[C:4](=[O:15])[O:27]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C1=C(C=CC=C1)C(F)(F)F)=O)CC
|
[Compound]
|
Name
|
N,N,N′N′-tetramethylethylenediamine
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)[Li]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
7.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at −78° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at −78° C. for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched with 1N HCl (25 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 100° C. for 18 h
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The organics were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1OC(C2=C(C=CC=C12)C(F)(F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

